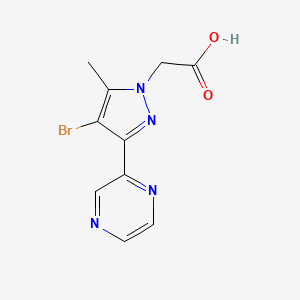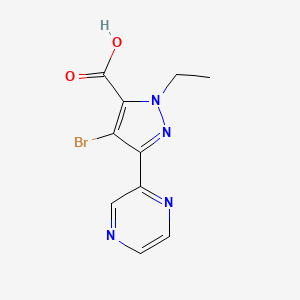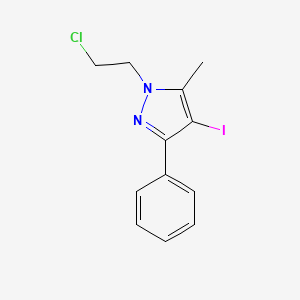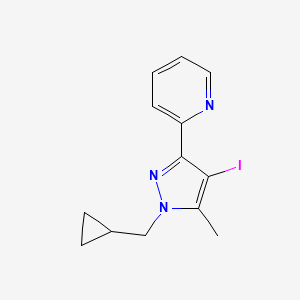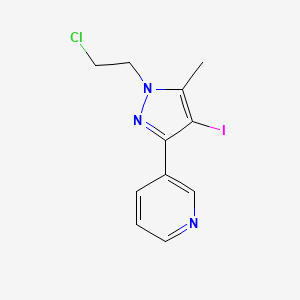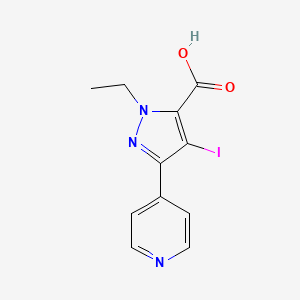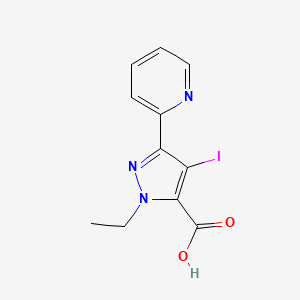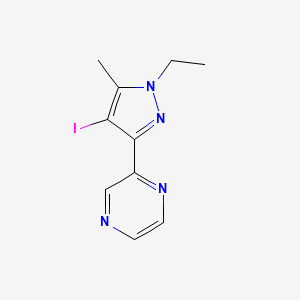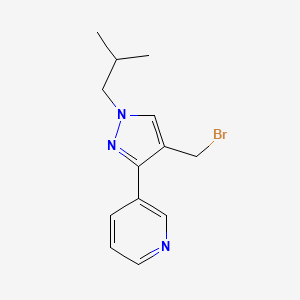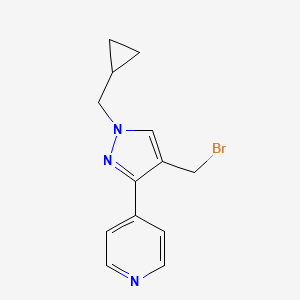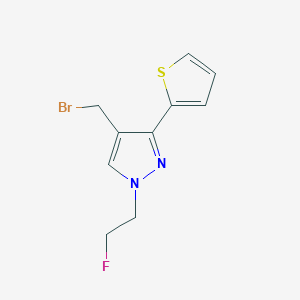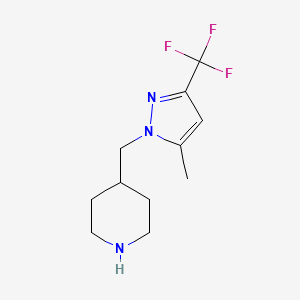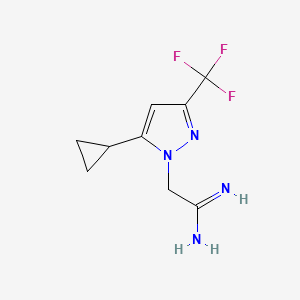
2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine
Übersicht
Beschreibung
2-Cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine (CBTMB) is a cyclic amine derivative of N-methylbutan-1-amine, a synthetic compound that is often used as a starting material in organic synthesis. CBTMB is a versatile reagent that has been used in a wide variety of chemical transformations, including the synthesis of novel compounds, the preparation of catalysts, the preparation of polymers, and the preparation of pharmaceuticals. CBTMB has been utilized in a range of scientific research applications, including the synthesis of novel compounds, the preparation of catalysts, the preparation of polymers, and the preparation of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity Enhancement
The introduction of a cyclobutyl group into chemical structures can significantly increase their biological activity potential. This is due to the ring strain in cyclobutyl groups, which increases their reactivity. For instance, various phosphonate derivatives with cyclobutyl groups have been found to be pharmacologically active in treating bone diseases, cancer, viral infections, and bacterial infections .
Synthesis of Cyclobutylphosphonates
Cyclobutylphosphonates are synthesized either through phosphorylation of pre-constructed cyclobutyl moieties or via inter- and intramolecular cyclizations of phosphorus-containing compounds. These compounds have shown a wide spectrum of applications, including agrochemicals and pharmaceuticals .
Organic Synthesis Intermediates
Cyclobutane derivatives, including those with cyclobutyl groups, play a crucial role in organic synthesis. They serve as intermediates for the synthesis of natural products, such as terpenes, which contain cyclobutane groups. The transformations of this strained four-membered ring are well-documented and valuable for various synthetic routes .
Agrochemical Applications
The cyclobutyl group’s presence in agrochemicals can enhance their effectiveness. Due to their strained structure, these compounds exhibit increased reactivity, which can be harnessed to develop more potent agrochemicals with specific actions against pests and diseases .
Anticancer Research
Compounds with cyclobutyl groups have been extensively studied for their anticancer properties. The structural strain of the cyclobutyl ring contributes to the compound’s ability to interact with cancerous cells, potentially leading to the development of new anticancer drugs .
Antiviral and Antibacterial Agents
The cyclobutyl group’s incorporation into antiviral and antibacterial agents can improve their efficacy. Research has shown that these compounds can be active against a variety of viral and bacterial strains, making them valuable in the development of new treatments .
Bone Disease Treatments
Phosphonate derivatives with cyclobutyl groups have been utilized in the treatment of various bone diseases. Their enhanced biological activity due to the cyclobutyl group makes them suitable candidates for developing new medications for bone-related conditions .
Natural Product Synthesis
Cyclobutyl groups are frequently observed in natural products. Their inclusion in the synthesis of natural product analogs can lead to compounds with improved biological activities and potential applications in medicine and agriculture .
Eigenschaften
IUPAC Name |
2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-13-6-8(5-9(10,11)12)7-3-2-4-7/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGIBTLPRBLYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



